![molecular formula C5H9NO5 B179801 2-Acrylamido-2-hydroxyacetic acid hydrate CAS No. 199926-33-5](/img/structure/B179801.png)
2-Acrylamido-2-hydroxyacetic acid hydrate
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Overview
Description
Scientific Research Applications
Environmental Science: Metal Ion Adsorption
2-Acrylamido-2-hydroxyacetic acid hydrate is utilized in the synthesis of hydrogels that are effective in removing metal cations from wastewater . These hydrogels, through radical copolymerization, can interact with and remove heavy metals like Cd (II), Cu (II), Pb (II), Ni (II), and Zn (II), which are significant contaminants in mining wastewaters .
Material Science: Hydrogel Development
In material science, this compound is integral to developing hydrogels with specific properties such as high swelling ratios and thermal stability . These hydrogels have potential applications in creating responsive materials that can adapt to environmental stimuli.
Agriculture: Crop Protection Agents
2-Acrylamido-2-hydroxyacetic acid hydrate is a key ingredient in formulating advanced crop protection agents . Its chemical properties enable the creation of potent and selective pesticides, enhancing agricultural productivity while minimizing environmental impact.
Drug Delivery Systems
The compound is used in the development of hydrogels for controlled drug delivery . These hydrogels can release medication at a sustained rate, improving the efficacy of treatments and patient compliance.
Biochemistry: Biodegradable Hydrogels
In biochemistry, the focus is on synthesizing biodegradable hydrogels that can be used for various biomedical applications, including tissue engineering and as scaffolds for cell growth .
Analytical Chemistry: Chemical Analysis
2-Acrylamido-2-hydroxyacetic acid hydrate is used in analytical chemistry for the preparation of samples and the calibration of equipment due to its well-defined properties and stability .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound can undergo nucleophilic addition of water, a process that is catalyzed by both acids and bases . This reaction results in the formation of a hydrate, which is a reversible process .
Action Environment
The action, efficacy, and stability of 2-Acrylamido-2-hydroxyacetic acid hydrate can be influenced by various environmental factors. For instance, the compound’s stability and reactivity may be affected by pH, temperature, and the presence of other chemical species . .
properties
IUPAC Name |
2-hydroxy-2-(prop-2-enoylamino)acetic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4.H2O/c1-2-3(7)6-4(8)5(9)10;/h2,4,8H,1H2,(H,6,7)(H,9,10);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWMQWFKXNJQJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C(=O)O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583474 |
Source
|
Record name | (Acryloylamino)(hydroxy)acetic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acrylamido-2-hydroxyacetic acid hydrate | |
CAS RN |
199926-33-5 |
Source
|
Record name | (Acryloylamino)(hydroxy)acetic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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